molecular formula C17H15NO5S B2928366 methyl 4-(4-methoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide CAS No. 1357775-99-5

methyl 4-(4-methoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Cat. No.: B2928366
CAS No.: 1357775-99-5
M. Wt: 345.37
InChI Key: UQBAFLWKSUSFBF-UHFFFAOYSA-N
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Description

Methyl 4-(4-methoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a 1,4-benzothiazine derivative characterized by a sulfone group (1,1-dioxide), a 4-methoxyphenyl substituent at position 4, and a methyl ester at position 2. Key features include:

  • Molecular formula: C₁₇H₁₅NO₅S (assuming isomer similarity to a 3-methoxyphenyl variant) .
  • Key structural motifs: A 1,4-benzothiazine core, methoxy group, and ester functionality.

Properties

IUPAC Name

methyl 4-(4-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5S/c1-22-13-9-7-12(8-10-13)18-11-16(17(19)23-2)24(20,21)15-6-4-3-5-14(15)18/h3-11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQBAFLWKSUSFBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(4-methoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a synthetic compound belonging to the benzothiazine class. Its unique structure suggests potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C17H15NO4S
  • Molecular Weight : 329.4 g/mol
  • CAS Number : 1325307-50-3

The compound features a benzothiazine core with a methoxy group that may influence its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest the compound has antimicrobial properties against various bacterial strains.
  • Anticancer Potential : Investigations have shown that it may inhibit cancer cell proliferation in vitro.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit certain enzymes involved in metabolic pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may act as a competitive inhibitor for specific enzymes, disrupting metabolic processes.
  • Receptor Modulation : The compound could bind to receptors and alter signaling pathways, influencing cell behavior.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive bacteria
AnticancerInhibits proliferation of cancer cell lines
Enzyme InhibitionInhibits specific metabolic enzymes

Case Study: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in breast and lung cancer models. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step chemical reactions starting from readily available precursors. Variants of this compound have been synthesized to enhance its biological activity or reduce toxicity. For example, derivatives with different substituents on the benzothiazine ring have shown improved potency against specific targets.

Comparison with Similar Compounds

Structural Isomers and Benzothiazine Core Variations

The 1,4-benzothiazine core distinguishes this compound from the more widely studied 1,2-benzothiazines (Table 1).

Table 1: Core Structure and Substituent Comparison
Compound Benzothiazine Type Substituents Molecular Weight Biological Activity Reference
Target compound 1,4- 4-MeO-phenyl, methyl ester 345.4 Not reported
Methyl 6-bromo-4-(3-MeO-phenyl)-... 1,4- 3-MeO-phenyl, Br at C6 424.27 Not reported
3-Benzoyl-4-hydroxy-2H-1,2-... 1,2- Benzoyl, hydroxyl 303.3 Anti-inflammatory potential
Methyl 2-ethyl-4-hydroxy-2H-1,2-... 1,2- Ethyl, hydroxyl 297.3 Anti-inflammatory
Compound 6c (triazole-piperazine) 1,4- Triazole-piperazine 450.45 Antibacterial (MIC: 8–16 µg/mL)

Key observations :

  • 1,4-Benzothiazines (e.g., Compound 6c) show antibacterial activity, while 1,2-benzothiazines (e.g., 3-benzoyl derivatives) are linked to anti-inflammatory effects .
  • Substituent position (e.g., 3- vs.

Crystallographic and Conformational Analysis

The 1,4-benzothiazine core likely adopts a different conformation compared to the half-chair distortion common in 1,2-benzothiazines (Table 2).

Table 2: Crystallographic Features of Selected Analogs
Compound Thiazine Ring Conformation Hydrogen Bonding Software Used Reference
Methyl 2-ethyl-4-hydroxy-... Half-chair O–H⋯O (intramolecular), C–H⋯O (inter) SHELX
Methyl 4-ethoxy-2-methyl-... Half-chair C–H⋯S, C–H⋯O, π-π stacking SHELX
Methyl 2-allyl-4-hydroxy-... Half-chair O–H⋯O, C–H⋯O APEX2, SAINT
Target compound Unknown Likely influenced by methoxy group N/A N/A

Key observations :

  • 1,2-Benzothiazines exhibit intramolecular hydrogen bonds (e.g., O–H⋯O) that stabilize the half-chair conformation .
  • The methoxy group in the target compound may reduce hydrogen-bonding capacity compared to hydroxyl-containing analogs, affecting solubility and crystal packing.

Q & A

Basic: What are the established synthetic routes for methyl 4-(4-methoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide and its derivatives?

Methodological Answer:
The synthesis typically involves:

  • Alkylation of hydroxyl precursors : Reacting methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide with alkylating agents (e.g., ethyl iodide) under reflux in acetonitrile with anhydrous K₂CO₃, achieving ~77.8% yield .
  • Microwave-assisted condensation : Derivatives like carbohydrazides are synthesized by reacting ethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide with substituted benzohydrazides under microwave irradiation in ethanol, enabling faster reaction times and improved efficiency .
  • Gabriel-Coleman rearrangement : Ring expansion of 1,2-benzisothiazole precursors using ultrasonic waves or conventional heating to form the benzothiazine core .

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